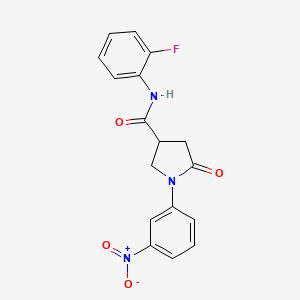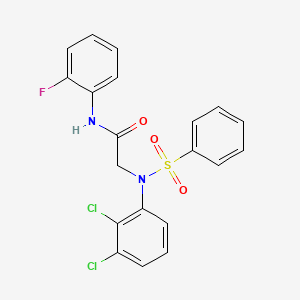
N~2~-(2,3-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,3-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DFG-10, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant effects on various biochemical and physiological processes, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N~2~-(2,3-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves the inhibition of various enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. In addition, this compound has been shown to inhibit the activity of various enzymes involved in inflammatory processes, such as cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on various biochemical and physiological processes. In particular, this compound has been shown to inhibit cancer cell growth by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to modulate the immune system by inhibiting the activation of T cells and the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~2~-(2,3-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its high potency and specificity. This compound has been shown to have a low IC50 value, indicating that it is highly effective at inhibiting its target enzymes. In addition, this compound has been shown to have a high degree of specificity, meaning that it primarily targets the enzymes of interest and does not affect other enzymes or processes.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, this compound may have off-target effects, meaning that it may affect other enzymes or processes that are not of interest.
Direcciones Futuras
There are several future directions for the study of N~2~-(2,3-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research involves the development of new drugs based on the structure of this compound. Researchers are currently exploring the use of this compound analogs and derivatives for the treatment of various diseases, such as cancer and inflammation.
Another area of research involves the elucidation of the mechanism of action of this compound. Researchers are currently working to identify the specific enzymes and signaling pathways that are targeted by this compound, as well as the molecular mechanisms underlying its effects.
Finally, researchers are exploring the use of this compound in combination with other drugs or therapies. It is possible that this compound may have synergistic effects with other drugs, which could enhance its therapeutic potential.
Métodos De Síntesis
N~2~-(2,3-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One of the most commonly used methods involves the reaction of 2,3-dichlorobenzoyl chloride with 2-fluoroaniline, followed by the addition of phenylsulfonyl chloride and glycine. The resulting compound can then be purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N~2~-(2,3-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have significant effects on various biochemical and physiological processes, including the inhibition of cancer cell growth, the prevention of inflammation, and the modulation of the immune system. In addition, this compound has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O3S/c21-15-9-6-12-18(20(15)22)25(29(27,28)14-7-2-1-3-8-14)13-19(26)24-17-11-5-4-10-16(17)23/h1-12H,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHYDPYTYZGDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2F)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxybenzyl)-N-[(1R*,2S*)-2-phenylcyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5017774.png)
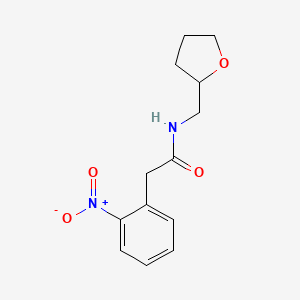
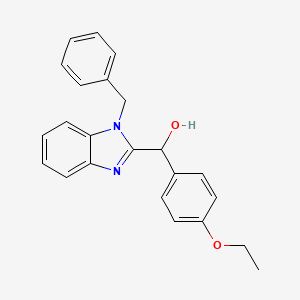
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5017782.png)
![2,2'-{[(3-nitrophenyl)sulfonyl]imino}diacetamide](/img/structure/B5017790.png)
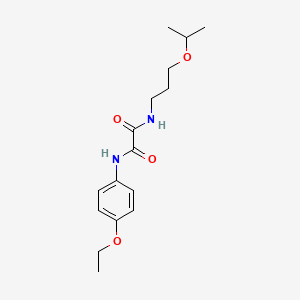
![3-methyl-5-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5017814.png)
![4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}butanoic acid](/img/structure/B5017821.png)
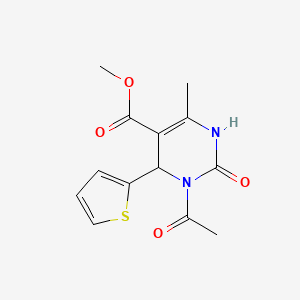
![N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5017838.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B5017865.png)
![3-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5017867.png)
![3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5017875.png)
